1-(4-chlorophenyl)-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea
Description
This compound is a thiourea derivative featuring a 4-chlorophenyl group at the N1 position and a 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl substituent at the N3 position.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2S/c17-11-2-4-12(5-3-11)23-15(27)22-8-7-21-13-6-1-10(16(18,19)20)9-14(13)24(25)26/h1-6,9,21H,7-8H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAZKGMRRIJGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea typically involves multiple steps, including the introduction of the chlorophenyl and nitro groups, followed by the formation of the thiourea moiety. Common reagents used in these reactions include chlorinating agents, nitrating agents, and thiourea. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Thiourea derivatives have shown promise in anticancer research. Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, the introduction of trifluoromethyl and nitro groups can enhance the bioactivity of thiourea derivatives, potentially leading to effective chemotherapeutic agents against cancers such as breast and prostate cancer .
Antimicrobial Properties
Research has demonstrated that thiourea compounds can possess significant antimicrobial activity. The presence of the chlorophenyl and trifluoromethyl groups may enhance their interaction with microbial membranes, leading to increased efficacy against bacterial and fungal strains. This property makes them candidates for developing new antimicrobial agents .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential applications in agrochemicals. Thioureas are known to exhibit herbicidal and fungicidal properties. The specific arrangement of functional groups in this compound may allow it to target specific pathways in pests or pathogens, making it a candidate for novel pesticide formulations .
Plant Growth Regulation
Thiourea derivatives have been investigated for their role as plant growth regulators. They can influence various physiological processes in plants, such as promoting root growth and enhancing stress tolerance. This application is particularly relevant in the context of sustainable agriculture practices aimed at improving crop yield and resilience .
Materials Science
Polymeric Materials
The unique chemical structure of 1-(4-chlorophenyl)-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea allows for its incorporation into polymer matrices. Research indicates that such compounds can improve the thermal stability and mechanical properties of polymers, making them suitable for applications in coatings and composites .
Nanotechnology
In nanotechnology, thiourea derivatives are being explored for their roles in synthesizing nanoparticles with specific functionalities. The ability to modify the surface chemistry of nanoparticles using thiourea compounds can lead to enhanced performance in drug delivery systems and catalysis .
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated a series of thiourea derivatives, including those structurally related to the compound . Results indicated significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .
- Pesticide Development : Research conducted by agricultural scientists demonstrated that a thiourea derivative exhibited effective herbicidal activity against common weeds. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls, highlighting its potential as a new herbicide .
- Polymer Enhancement : A recent study focused on incorporating thiourea derivatives into polyvinyl chloride (PVC). The modified PVC displayed improved thermal stability and mechanical strength, making it suitable for construction applications where durability is critical .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiourea derivatives are highly tunable, with substituents dictating reactivity, stability, and bioactivity. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Electron-Withdrawing Groups (NO₂, CF₃): These groups reduce electron density on the thiourea core, increasing acidity of NH protons and enhancing hydrogen-bonding capacity. For example, the nitro group in the target compound and its analogues (e.g., ) may improve binding to biological targets like enzymes or DNA.
- Lipophilicity : The 4-chlorophenyl and trifluoromethyl groups contribute to higher logP values, favoring membrane permeability. This is critical for agrochemicals (e.g., trifluralin in ) and pharmaceuticals.
- Crystallinity : Acylthioureas (e.g., ) exhibit strong intermolecular hydrogen bonds (N–H⋯S), leading to crystalline solids with high melting points. The target compound’s ethyl linker may reduce crystallinity compared to rigid analogues.
Biological Activity
1-(4-Chlorophenyl)-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea, a thiourea derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a chlorophenyl group and a nitro-trifluoromethyl phenyl moiety, contributing to its pharmacological potential.
Chemical Structure and Properties
- Chemical Formula : C16H14ClF3N4O2S
- Molecular Weight : 396.82 g/mol
- CAS Number : 2884570
The presence of the thiourea functional group is significant as it influences the biological interactions of the compound, allowing for various modes of action against different biological targets.
Biological Activity Overview
Thiourea derivatives, including the compound , have been shown to exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Exhibits potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Properties : Demonstrates cytotoxic effects on multiple cancer cell lines.
- Antiviral Effects : Shows potential in inhibiting viral replication.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of thiourea derivatives. For instance, the Cu(II) complex of a related thiourea demonstrated activity against 19 strains of MRSA with a minimum inhibitory concentration (MIC) of 2 µg/mL. This compound acted as a dual inhibitor of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
Table 1: Antimicrobial Efficacy of Thiourea Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MRSA | 2 | Inhibition of DNA gyrase and topoisomerase IV |
| Cu(II) Complex | Mycobacterium spp. | 0.5 - 1 | Disruption of cell wall synthesis |
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. The compound showed significant cytotoxicity across various cancer cell lines such as PC-3 (prostate cancer), A549 (lung cancer), and HeLa (cervical cancer). The percent proliferation inhibition was observed to exceed 61% in most cases .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| PC-3 | 10 | 75 |
| A549 | 8 | 80 |
| HeLa | 12 | 70 |
| MCF-7 | 9 | 72 |
The biological activity of thioureas is often attributed to their ability to interact with specific molecular targets. The compound's mechanism may involve:
- Inhibition of Enzyme Activity : Thioureas can inhibit key enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
Several studies have documented the synthesis and evaluation of thiourea derivatives for their biological activities:
- Study on Antiviral Activity : A series of thioureas were synthesized and evaluated for their antiviral properties against Murine norovirus and Chikungunya virus. The compounds displayed EC50 values higher than 0.3 µM, indicating moderate antiviral activity .
- Anticancer Evaluation : Another study focused on the anticancer effects against breast cancer cell lines, where compounds exhibited IC50 values ranging from 3 to 14 µM, demonstrating significant potential for further development as anticancer agents .
Q & A
Q. Table 1: Typical Synthesis Conditions
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Purification Method | Yield |
|---|---|---|---|---|---|
| Aryl isothiocyanate | Substituted ethylenediamine | Acetone | 1.5–2 h | Recrystallization | 85–90% |
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- FTIR/Raman : Identify functional groups (C=S stretch at ~1250–1350 cm⁻¹; N-H bends at ~1500–1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; trifluoromethyl carbons at δ 120–125 ppm) .
- X-ray Diffraction : Resolves intramolecular hydrogen bonds (N-H⋯S/O) and dihedral angles between aromatic rings (e.g., ~9° for planar alignment) .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks/Features | Functional Group Confirmation |
|---|---|---|
| FTIR | 3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C=S) | Thiourea backbone |
| ¹H NMR | δ 3.6–3.8 ppm (CH₂-NH), δ 7.4 ppm (Ar-H) | Ethylenediamine linker |
Advanced: How do DFT and molecular dynamics (MD) simulations enhance understanding of electronic properties and stability?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV indicate stability). Solvent effects (e.g., PCM model for acetone) refine dipole moments and polarizability .
- MD Simulations : Simulate 50 ns trajectories in explicit solvent (e.g., water) to analyze conformational flexibility. Root-mean-square deviation (RMSD) < 2 Å suggests structural rigidity .
Q. Table 3: Computational Parameters
| Parameter | Value/Model | Insight Gained |
|---|---|---|
| Basis Set | 6-311++G(d,p) | Electron density distribution |
| Solvent Model | PCM (Acetone) | Solvation energy |
| Simulation Time | 50 ns | Thermal stability |
Advanced: How can contradictions between experimental and computational bioactivity data be resolved?
Methodological Answer:
- Dose-Response Validation : Reassess bioassays (e.g., antifungal IC₅₀) using standardized protocols (CLSI guidelines) to minimize variability .
- QSAR Modeling : Train models with experimental IC₅₀ values and DFT-derived descriptors (e.g., logP, polar surface area) to identify outliers and refine activity predictions .
Advanced: What experimental designs assess environmental fate and transformation products?
Methodological Answer:
- Hydrolytic Degradation : Incubate the compound in buffers (pH 4–9) at 25–50°C for 30 days. Analyze degradation products via LC-MS/MS to identify nitro-reduction or trifluoromethyl hydrolysis pathways .
- Soil Column Studies : Use OECD 307 guidelines to measure leaching potential. Quantify parent compound and metabolites (e.g., des-nitro derivatives) via GC-ECD .
Advanced: How to integrate this compound into a theoretical framework for mechanistic studies?
Methodological Answer:
- Receptor-Ligand Docking : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51). Validate binding poses with MD-free energy calculations (MM-PBSA) .
- Theoretical Frameworks : Link bioactivity to electron-withdrawing groups (e.g., -NO₂, -CF₃) using Hammett constants (σ ≈ 1.24 for nitro groups) to predict reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
